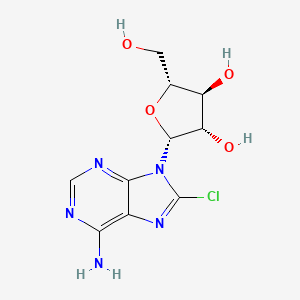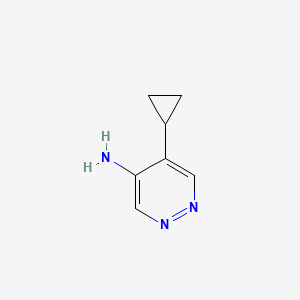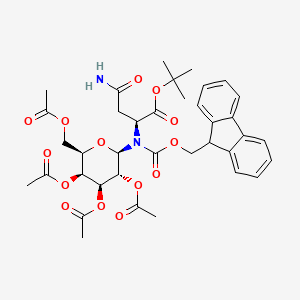
Imidazolysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolysine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This structure is similar to that of imidazole, a well-known compound in organic chemistry. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolysine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot, multi-component reaction. This method involves the condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. This approach is efficient and yields high amounts of this compound .
Chemical Reactions Analysis
Types of Reactions: Imidazolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the ring, which can act as nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazolysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of imidazolysine involves its interaction with various molecular targets. For instance, this compound derivatives can bind to enzyme active sites, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can act on specific receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H29N4O4+ |
|---|---|
Molecular Weight |
341.43 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/p+1/t13-,14-/m0/s1 |
InChI Key |
NVJLIMSDAPOFHF-KBPBESRZSA-O |
Isomeric SMILES |
CC1=C[N+](=CN1CCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)



![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)





